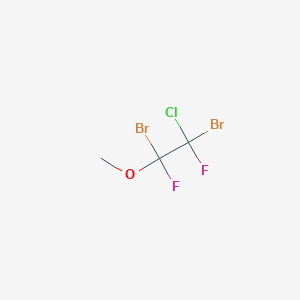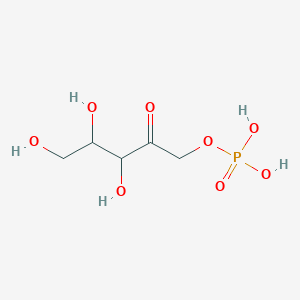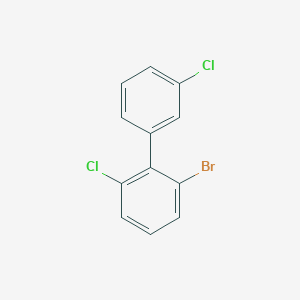
1,1'-Biphenyl, 2-bromo-3',6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- is an organic compound with the molecular formula C12H7BrCl2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- can be synthesized through a series of organic reactions. One common method involves the bromination and chlorination of biphenyl. The process typically starts with the bromination of biphenyl to introduce the bromine atom at the 2-position. This is followed by chlorination to add chlorine atoms at the 3’ and 6’ positions. The reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to remove halogen atoms.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds by coupling with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation: Biphenyl derivatives with higher oxidation states.
Reduction: Dehalogenated biphenyl compounds.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- depends on the specific reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- can be compared with other biphenyl derivatives, such as:
- 1,1’-Biphenyl, 2,2’-dichloro-
- 1,1’-Biphenyl, 4-bromo-
- 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl
These compounds share a biphenyl core but differ in the type and position of substituents. The unique combination of bromine and chlorine atoms in 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- imparts distinct chemical properties, making it suitable for specific applications that other derivatives may not fulfill.
Eigenschaften
CAS-Nummer |
870525-14-7 |
|---|---|
Molekularformel |
C12H7BrCl2 |
Molekulargewicht |
301.99 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2-(3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H |
InChI-Schlüssel |
CWEOGAQALDQVHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
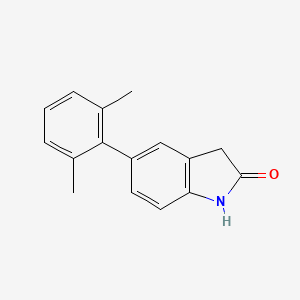
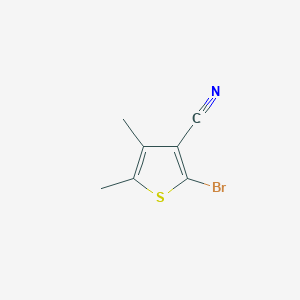

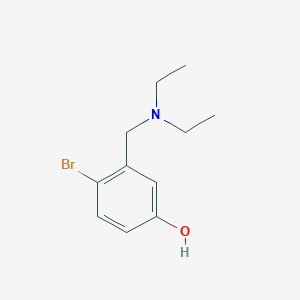
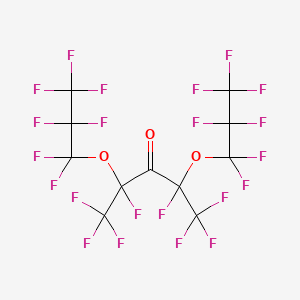
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)


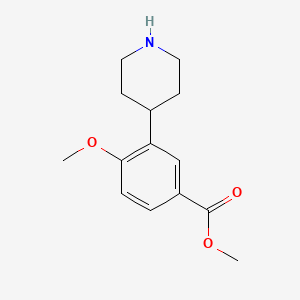

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
